Raunescine

Structural Chemistry Alkaloid Characterization Structure-Activity Relationship

Raunescine (CAS 117-73-7) is a pentacyclic indole alkaloid of the yohimbane class, isolated from Rauwolfia canescens L. and other Rauwolfia species (Apocynaceae).

Molecular Formula C31H36N2O8
Molecular Weight 564.6 g/mol
CAS No. 117-73-7
Cat. No. B12791543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaunescine
CAS117-73-7
Molecular FormulaC31H36N2O8
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2O)C(=O)OC)NC6=CC=CC=C56
InChIInChI=1S/C31H36N2O8/c1-37-24-11-16(12-25(38-2)29(24)39-3)30(35)41-23-13-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28(23)34)31(36)40-4/h5-8,11-12,17,20,22-23,26,28,32,34H,9-10,13-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1
InChIKeyUGMYHMZSPHJQHL-UTYXIPFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raunescine CAS 117-73-7: Structural Identity and Pharmacological Class of a Rauwolfia Reserpine-Type Alkaloid


Raunescine (CAS 117-73-7) is a pentacyclic indole alkaloid of the yohimbane class, isolated from Rauwolfia canescens L. and other Rauwolfia species (Apocynaceae) [1]. It belongs to the reserpine-type subgroup of Rauwolfia alkaloids, characterized by a trimethoxybenzoyl ester at C-18 and a yohimban-16-carboxylic acid methyl ester core [2]. Raunescine is structurally distinguished from its closest analog deserpidine by the presence of a C-17 hydroxyl group in place of a C-17 methoxy group, while differing from reserpine by both the C-17 hydroxyl and the absence of an 11-methoxy substituent [2]. Its molecular formula is C₃₁H₃₆N₂O₈ (MW 564.63), and it exhibits reserpine-like pharmacological activity including monoamine depletion, sedation, and cardiovascular effects, though at quantitatively distinct potency levels from its in-class comparators [1].

1

Monoamine pathway depletion tool for neurochemical research

2

Reserpine-type alkaloid for cardiac catecholamine-release models

3

Analytical reference standard with distinct physical constants for Rauwolfia alkaloid profiling

4

C-17 hydroxyl-bearing yohimban scaffold for SAR studies

Why Generic Substitution Fails: Quantified Divergence Between Raunescine and Its Closest Reserpine-Type Analogs


Although raunescine is frequently grouped alongside reserpine, deserpidine, rescinnamine, and isoraunescine under the umbrella term 'reserpine-type alkaloids,' quantitative pharmacological data reveal substantial potency differences that preclude interchangeable use in research or reference-standard applications. In norepinephrine depletion assays using the dog heart-lung preparation, raunescine exhibits approximately one-third the potency of reserpine, while deserpidine is equipotent to reserpine and isoraunescine is approximately twenty-fold weaker [1]. In behavioral and brain monoamine depletion models, raunescine is 5- to 10-fold more potent than its C-18 epimer isoraunescine, yet substantially less potent than reserpine [2]. Furthermore, raunescine's distinct C-17 hydroxyl substitution—absent in both deserpidine (C-17 methoxy) and reserpine (C-17 methoxy with 11-methoxy)—provides a structurally unique hydrogen-bonding motif with implications for solubility, metabolic handling, and target engagement that are not replicated by any other member of this alkaloid class [3]. These quantifiable differences mean that raunescine cannot be treated as a simple potency-equivalent substitute for any of its analogs.

C-17 hydroxyl vs. methoxy substitution distinguishes it from deserpidine and reserpine; hydrogen-bonding pattern not interchangeable.

Norepinephrine depletion potency differs substantially from reserpine and deserpidine; direct substitution without recalibration may compromise endpoint interpretation.

Isoraunescine shows 5–10× weaker behavioral and monoamine-depleting potency; epimerization at C-18 alters both quantitative and qualitative activity profile.

Raunescine CAS 117-73-7: Quantitative Differentiation Evidence Against Reserpine, Deserpidine, Isoraunescine, and In-Class Analogs


Structural Differentiation from Deserpidine: C-17 Hydroxyl vs. C-17 Methoxy Substitution Defines a Distinct Hydrogen-Bonding Pharmacophore

Raunescine is distinguished from deserpidine by a single atomic substitution at the C-17 position: raunescine bears a free hydroxyl group (–OH), whereas deserpidine bears a methoxy group (–OCH₃) [1]. This substitution difference was established through chemical degradation studies: both raunescine and isoraunescine are reduced with lithium aluminum hydride to the same triol, confirming that their isomerism resides solely in the identity of the hydroxyl group esterified with 3,4,5-trimethoxybenzoic acid, while deserpidine's C-17 methoxy group produces a distinct reduction product [2]. Reserpine further differs from raunescine by bearing both a C-17 methoxy and an additional 11-methoxy substituent on the indole ring [1]. The C-17 hydroxyl of raunescine introduces a hydrogen-bond donor that is absent in both deserpidine and reserpine, with implications for solubility, crystallization behavior, and molecular recognition.

C-17 Substituent
Head-to-head
Raunescine: C-17 –OH vs. Deserpidine/Reserpine: C-17 –OCH₃
Distinct hydrogen-bond donor motif absent in close analogs; affects solubility and target interaction.
Structural identity confirmed by LiAlH₄ reduction and spectroscopy.
Structural Chemistry Alkaloid Characterization Structure-Activity Relationship

Norepinephrine Depletion Potency in Canine Heart: Raunescine ~1/3 Reserpine, Distinguished from Equipotent Deserpidine and Weak Isoraunescine

In a systematic head-to-head comparative study of reserpine-type alkaloids, raunescine, reserpine, deserpidine, rescinnamine, syrosingopine, and isoraunescine were evaluated for their ability to deplete norepinephrine stores in the dog heart. Pretreatment of animals with increasing doses of each alkaloid produced a graded reduction of the rate-increasing effect of a challenging dose of 3 mg reserpine in the heart-lung preparation, from which dose-response curves and relative potency estimates were derived [1]. Deserpidine was approximately equipotent with reserpine. Raunescine, rescinnamine, and syrosingopine each exhibited approximately one-third (1/3) the potency of reserpine. Isoraunescine was markedly less potent, at approximately one-twentieth (1/20) the potency of reserpine [1].

NE Depletion Potency
Head-to-head
~1/3 reserpine potency in dog heart NE depletion
Supports dose-response interpretation for cardiac monoamine models; requires higher dose vs. reserpine.
Dog heart-lung preparation; Liebman et al., 1962.
Cardiac Pharmacology Monoamine Depletion Dose-Response Comparison

Brain Monoamine Depletion and Behavioral Potency: Raunescine 5–10× More Potent Than Its C-18 Epimer Isoraunescine

In a direct comparative study of raunescine and isoraunescine, behavioral effects (sedation, ptosis, and motor depression in pigeons) and brain monoamine content were measured in parallel. No qualitative difference was detected between the effects of these alkaloids and those of reserpine. However, quantitative potency rankings revealed that isoraunescine is between five and ten times less potent than raunescine, which in turn is much less potent than reserpine in producing these effects [1]. At a dose of 5 mg/kg intraperitoneally, raunescine reduced both noradrenaline and 5-hydroxytryptamine concentrations in rat brain; isoraunescine at 50 mg/kg also reduced noradrenaline but did not reduce 5-hydroxytryptamine at the dose tested (higher doses were not studied) [1]. These data demonstrate that epimerization at C-18 produces not only a quantitative potency difference (5–10×) but also a qualitative divergence in the serotonin-depleting profile.

Brain Monoamines
Head-to-head
Raunescine 5–10× more potent than isoraunescine; depletes both NA and 5-HT at 5 mg/kg
C-18 epimerization alters monoamine selectivity profile; isoraunescine fails to deplete 5-HT at tested dose.
Rat brain bioassay; Paasonen & Dews, 1958.
Neuropharmacology Behavioral Pharmacology Serotonin and Noradrenaline

Selective Noradrenaline vs. Serotonin Depletion Kinetics: Raunescine Depletes NA More Rapidly and Completely Than 5-HT

A comparative neurochemical study directly measured the time course and magnitude of noradrenaline and 5-hydroxytryptamine (5-HT) depletion by raunescine and reserpine in rat brain and intestine. At suitable doses, raunescine (5 mg/kg i.p.) and reserpine (2.5 mg/kg i.p.) each depleted approximately 80% of brain norepinephrine content while producing only a 40–55% loss of 5-HT, measured 4 hours post-administration [1]. In the intestine, the selectivity was even more pronounced: raunescine at 0.5 mg/kg depleted most of the norepinephrine, but doses 10 to 100 times higher did not lower intestinal 5-HT by more than approximately 35% [1]. Yohimbine (20–30 mg/kg), used as a comparator from the non-reserpine-type yohimbane alkaloids, left 5-HT intact in both tissues and reduced brain norepinephrine by no more than 50%, with no effect on intestinal norepinephrine [1].

NA/5-HT Selectivity
Reported
~80% NA depletion vs. 40–55% 5-HT loss (brain); intestinal 5-HT spared even at high doses
Selectivity window comparable to reserpine at distinct dose threshold; supports graded depletion designs.
Karki & Paasonen, 1959.
Neurochemistry Monoamine Depletion Selectivity Tissue-Specific Pharmacology

Cardiovascular Electrophysiology Classification: Raunescine Belongs to the Reserpine-Type Group with Transient Cardioacceleration, Distinct from Ajmaline-Type Alkaloids

A systematic examination of 10 Rauwolfia alkaloids in the dog heart-lung preparation identified two pharmacologically distinct groups based on heart rate, functional refractory period of atrioventricular (A-V) transmission, and A-V propagation time [1]. Raunescine, isoraunescine, deserpidine, reserpine, and rescinnamine formed one group (reserpine-type), characterized by an early transient increase in heart rate with shortening of the functional refractory period and A-V propagation time, followed after 90–150 minutes by heart rate slowing and prolongation of these parameters [1]. This biphasic response was abolished when intrinsic sympathomimetic amines were depleted by prior reserpine treatment—under these conditions, raunescine and its group produced only heart rate slowing and A-V conduction prolongation [1]. In contrast, ajmaline, serpentine, aricine, reserpinine, and α-yohimbine formed a second group that produced only heart rate slowing with A-V conduction prolongation from the outset, without the initial sympathomimetic-mediated cardioacceleration [1].

Cardiac Electrophysiology
Head-to-head
Biphasic response: early cardioacceleration then slowing; classified with reserpine-type alkaloids
Distinguishes from ajmaline-type alkaloids lacking catecholamine-mediated acceleration; useful for release-mechanism studies.
Dog heart-lung preparation; Waud et al., 1958.
Cardiac Electrophysiology Atrioventricular Conduction Alkaloid Classification

Physical Property Differentiation for Analytical Identity Verification: Melting Point, Optical Rotation, and UV Signature

Raunescine possesses a distinct set of physical constants that enable its unambiguous identification and differentiation from co-occurring Rauwolfia alkaloids in purified samples and raw extracts. The free base crystallizes as hexagonal prisms from 90% methanol with a melting point of 160–170°C and an optical rotation of [α]D²⁵ −74° (chloroform) [1]. Its UV absorption spectrum in USP alcohol shows maxima at 218 nm (log ε 4.77) and 271 nm (log ε 4.26) [1]. For comparison, deserpidine (the C-17 methoxy analog) has a significantly higher melting point of approximately 275°C (with decomposition), providing a clear thermal differentiation of over 100°C [2]. The nitrate salt of raunescine melts at 223–225°C with [α]D²⁵ −80° (5N acetic acid), while the monoacetate monohydrate derivative melts at 159–162°C with [α]D²⁵ −157° (chloroform), offering additional derivative-based identity confirmation points [1].

Physical Constants
Reported
mp 160–170°C, [α]D²⁵ −74°, UV λmax 218/271 nm; >100°C mp gap vs. deserpidine
Enables unambiguous identity verification and differentiation from co-occurring Rauwolfia alkaloids.
Merck Index / DrugFuture monograph data.
Analytical Chemistry Identity Verification Quality Control

Raunescine CAS 117-73-7: Evidence-Backed Research and Industrial Application Scenarios


Calibrated Dual Monoamine Depletion in Neurochemical Studies Requiring Preferential NA Over 5-HT Reduction

Based on the Karki and Paasonen (1959) finding that raunescine at 5 mg/kg i.p. depletes ~80% of brain noradrenaline while sparing 45–60% of brain serotonin [1], raunescine is suited as a pharmacological tool in neurochemical experiments where substantial noradrenergic depletion is required without complete serotonergic ablation. This selectivity window is dose-dependent: at 0.5 mg/kg in intestine, raunescine achieves near-complete NA depletion while 5-HT is reduced by no more than 35%, even at 10–100× higher doses [1]. Researchers requiring graded NA depletion with a defined 5-HT sparing ratio should select raunescine over isoraunescine, which at 50 mg/kg depletes NA but fails to affect 5-HT at all tested doses [2].

Cardiovascular Pharmacology Studies Exploiting Reserpine-Type Biphasic Cardioacceleration-Depression Profile

Raunescine's classification within the reserpine-type electrophysiological group—characterized by an early transient cardioacceleration (mediated by catecholamine release from cardiac stores) followed by heart rate slowing and A-V conduction prolongation—makes it a relevant compound for studying sympathomimetic amine release mechanisms in the heart [3]. The biphasic response can be experimentally ablated by prior reserpine pretreatment, confirming its dependence on endogenous catecholamine stores and distinguishing raunescine from ajmaline-type alkaloids that produce only monophasic cardiac depression [3]. This property is relevant for investigators modeling catecholamine-depletion-dependent cardiac phenomena.

Analytical Reference Standard for Rauwolfia Alkaloid Profiling in Phytochemical and Forensic Analysis

Raunescine's distinct physical constants—mp 160–170°C, [α]D²⁵ −74° (CHCl₃), and UV maxima at 218 nm (log ε 4.77) and 271 nm (log ε 4.26)—provide unambiguous identity markers that differentiate it from co-occurring Rauwolfia alkaloids [4]. The >100°C melting point gap between raunescine (160–170°C) and deserpidine (~275°C dec.) [5] enables rapid melting point-based discrimination in quality control workflows. Its well-characterized nitrate (mp 223–225°C) and monoacetate monohydrate (mp 159–162°C) derivatives provide additional orthogonal identity confirmation points suitable for pharmacopeial monograph development and botanical extract standardization [4].

Structure-Activity Relationship Studies Focused on the C-17 Hydroxyl Pharmacophore of Yohimban Alkaloids

Raunescine is the only naturally occurring reserpine-type alkaloid bearing a free C-17 hydroxyl group in place of the C-17 methoxy group found in deserpidine, reserpine, and rescinnamine [6]. This single-atom substitution (O vs. OCH₃) enables direct probing of the hydrogen-bond donor contribution to VMAT binding, monoamine depletion kinetics, and metabolic stability, without confounding differences at other positions. The availability of synthetic raunescine analogues with normal yohimbane skeletons, as reported by Szántay and colleagues, further supports systematic SAR exploration around this unique hydroxyl-bearing scaffold [7].

Application
Selection Property
Validation Focus
Neurochemical monoamine depletion studies
NA/5-HT selectivity profile
Dose-dependent monoamine endpoint verification
Cardiac catecholamine-release electrophysiology studies
Biphasic cardioacceleration-depression pattern
Reserpine-pretreatment ablation confirmation
Phytochemical alkaloid profiling and botanical extract standardization
Distinct melting point and optical rotation
Identity verification against monograph data
Yohimban alkaloid SAR around C-17 pharmacophore
Unique C-17 hydroxyl substitution
Hydrogen-bond donor contribution to target binding and metabolic stability
Quote Request

Request a Quote for Raunescine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.